Home > Products > Screening Compounds P84553 > (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH
(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH - 112710-57-3

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Catalog Number: EVT-1474111
CAS Number: 112710-57-3
Molecular Formula: C59H84N16O12
Molecular Weight: 1209.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leuprolide, a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a crucial subject in scientific research, particularly in oncology and endocrinology. [ [], [], [], [], [], [] ] It serves as a valuable tool for investigating hormone-dependent conditions and developing targeted therapies.

Future Directions
  • Developing orally bioavailable formulations: Overcoming the challenges of enzymatic degradation in the gastrointestinal tract remains a significant goal. [ [], [] ]
  • Investigating the potential of combination therapies: Combining Leuprolide with other therapeutic agents might enhance its efficacy in treating various conditions. [ [], [] ]
Overview

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to enhance the biological activity of the natural hormone, which plays a critical role in regulating the release of gonadotropins essential for reproductive functions. The structural modifications in this analog are aimed at improving its therapeutic efficacy for various medical conditions, including hormone-sensitive cancers and reproductive disorders.

Source and Classification

This compound is classified as a peptide analog and is primarily synthesized for research and therapeutic applications. It falls under the category of gonadotropin-releasing hormone receptor agonists, which are used in clinical settings to manipulate endocrine functions. The compound's unique modifications differentiate it from other luteinizing hormone-releasing hormone analogs, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Coupling Reactions: Activation of carboxyl groups for peptide bond formation is achieved using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
  2. Deprotection Steps: Protecting groups on amino acids are removed using trifluoroacetic acid or other acids.
  3. Cleavage from Resin: The synthesized peptide is released from the resin using a cleavage cocktail, typically containing trifluoroacetic acid and scavengers to protect sensitive functional groups.

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Molecular Structure Analysis

Structure

The molecular formula of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone is C59H84N16O12C_{59}H_{84}N_{16}O_{12}, with a molecular weight of approximately 1209.42 g/mol. The structure features specific amino acid substitutions that influence its receptor affinity and biological activity.

Data

  • CAS Number: 74381-53-6
  • InChI Key: InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of peptide analogs:

  1. Receptor Binding: The primary reaction involves binding to luteinizing hormone-releasing hormone receptors in the pituitary gland.
  2. Modulation of Gonadotropins: This binding modulates the release of gonadotropins like luteinizing hormone and follicle-stimulating hormone.

Technical Details

The specific modifications in the peptide structure can enhance or inhibit its activity compared to natural luteinizing hormone-releasing hormone. For example:

  • D-Tyrosine Substitution: Increases receptor affinity.
  • D-Leucine Modification: Affects metabolic stability and resistance to enzymatic degradation.
Mechanism of Action

The mechanism of action involves binding to specific receptors located in the pituitary gland. Upon binding:

  1. Activation of Signaling Pathways: This initiates intracellular signaling cascades that lead to the secretion of gonadotropins.
  2. Therapeutic Effects: Depending on its structure and modifications, this analog can either stimulate or inhibit hormonal release based on therapeutic needs.

Data from pharmacological studies indicate that this compound exhibits enhanced stability and prolonged action compared to traditional luteinizing hormone-releasing hormone formulations.

Physical and Chemical Properties Analysis

Physical Properties

  1. Melting Point: 150–155 °C
  2. Boiling Point: 1720.5 °C at 760 mmHg
  3. Density: Not available
  4. Flash Point: 994.3 °C

Chemical Properties

  1. Molecular Weight: Approximately 1209.42 g/mol
  2. LogP (partition coefficient): 3.44730
  3. Polar Surface Area (PSA): 466.34 Ų

These properties are essential for understanding the compound's behavior in biological systems and its potential bioavailability.

Applications

Scientific Uses

  1. Research: Used extensively in studies related to reproductive biology and endocrine function.
  2. Therapeutics:
    • Treatment for prostate cancer by modulating testosterone levels.
    • Management of endometriosis through hormonal regulation.
    • Addressing precocious puberty by controlling gonadotropin release.
  3. Pharmaceutical Development: Serves as a template for designing new peptide-based drugs with improved pharmacokinetic properties.
Chemical Identity & Structural Characterization of (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

Nomenclature & Synonyms: Systematic Naming Conventions and Alternative Designations

The compound (Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH follows systematic peptide nomenclature rules denoting specific modifications to native Luteinizing Hormone-Releasing Hormone (LHRH/GnRH). The prefix "Des-Gly10" indicates deletion of glycine at position 10, while "D-Tyr5" and "D-Leu6" specify stereochemical inversion to D-configuration at residues 5 and 6. "Pro-NHEt9" denotes replacement of the C-terminal amide with a proline ethylamide group. Key synonyms include:

Table 1: Official and Alternative Designations

Designation TypeName
IUPAC-Based Name(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-Luteinizing Hormone-Releasing Hormone
Pharmaceutical EquivalentLeuprolide acetate (acetate salt form) [5] [6]
Sequence NotationPyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt [2]
Research Codes[Des-Gly10,D-Leu6,Pro9]LH-RH ethylamide [1]

The CAS Registry Number 74381-53-6 universally identifies this compound [5]. The term "Leuprolide" specifically refers to its acetate salt formulation used therapeutically [5] [6].

Molecular Formula & Physicochemical Properties

The base molecular formula is C₅₉H₈₄N₁₆O₁₂ (MW 1209.42 g/mol), as confirmed via high-resolution mass spectrometry [1] [6]. The acetate salt form (CAS 74381-53-6) adopts the formula C₆₁H₈₈N₁₆O₁₄ (MW 1269.45 g/mol) due to the addition of C₂H₄O₂ [5]. Key physicochemical attributes include:

  • Solubility: Highly soluble in water (>50 mg/mL) and acetic acid solutions; insoluble in non-polar solvents [5]
  • Melting Point: 150–155°C (acetate salt) [5]
  • Stability: Stable under inert storage at -20°C; susceptible to oxidation and hydrolysis at extreme pH [5] [6]
  • LogP: Calculated partition coefficient of ~3.45, reflecting moderate lipophilicity [5]

Table 2: Physicochemical Properties Summary

PropertyValueConditions
Molecular Weight1269.45 g/mol (acetate salt)-
pI (Isoelectric Point)~10.2Predicted from charged residues
PSA (Polar Surface Area)466.34 ŲPredictive modeling
Stability in Plasmat₁/₂ > 8 hoursMouse kidney homogenates [10]

Structural Modifications: Role of Des-Gly10, D-Tyr5, D-Leu6, and Pro-NHEt9 Substitutions

Each residue modification confers specific pharmacological advantages:

  • Des-Gly10: Removal of C-terminal glycine eliminates a proteolytic cleavage site, extending plasma half-life [5] [10].
  • D-Tyr5: Substitution of L-Tyr with D-Tyr stabilizes the β-turn conformation essential for receptor engagement while conferring resistance to aminopeptidases [8] [10].
  • D-Leu6: The D-configuration at position 6 enhances binding affinity to GnRH receptors (Ki ~14 nM) and is critical for inducing receptor internalization and desensitization [5] [10].
  • Pro-NHEt9: The ethylamide-capped proline mimics native Gly10-NH₂ but with 10-fold greater metabolic stability against carboxypeptidases [1] [10].

Collectively, these modifications transform the native decapeptide into a potent agonist with prolonged activity, evidenced by its 20-fold higher pituitary binding affinity compared to GnRH [10].

Stereochemical Configuration: Impact of D-Amino Acid Incorporation on Bioactivity

Incorporating D-Tyr5 and D-Leu6 fundamentally alters peptide-receptor dynamics:

  • Protease Resistance: D-amino acids evade recognition by L-specific proteases (e.g., trypsin, chymotrypsin), increasing in vivo half-life >8 hours versus <3 minutes for native GnRH [3] [10].
  • Receptor Conformation: D-residues stabilize a type II β-turn spanning residues 5–8, a topology essential for high-affinity binding to the GnRH receptor’s extracellular domain [8] [10].
  • Biological Specificity: The D-Leu6 configuration is pivotal for superagonist activity—inducing intense gonadotropin release followed by receptor downregulation. Analogues with L-Leu6 exhibit 100-fold lower potency [7] [10].

D-amino acids in therapeutic peptides like this compound exemplify the "chiral switch" strategy, where enhanced target selectivity and pharmacokinetics derive from engineered stereochemistry [3] [8].

Analytical Characterization Techniques: LC-MS, FTIR, and NMR Validation

Rigorous analytical profiling ensures structural fidelity and batch consistency:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):
  • Conditions: Reverse-phase C18 column (2.1 × 50 mm); gradient elution with 0.1% HCOOH in H₂O/ACN; ESI+ detection [4] [10]
  • Key Data: Base peak at m/z 1210.6 [M+H]⁺; fragments at m/z 748.3 (y₇), 606.2 (y₆), 425.1 (b₄) confirm sequence [4] [10]
  • LOD: 0.4 ng/mL for quantification in biological matrices [6] [10]

  • FTIR (Fourier-Transform Infrared Spectroscopy):

  • Characteristic amide I band at 1650 cm⁻¹ (α-helix); amide II at 1545 cm⁻¹; D-amino acid-specific CH₃ deformation at 1375 cm⁻¹ [8]

  • NMR (Nuclear Magnetic Resonance):

  • 1H NMR (600 MHz, D₂O): δ 0.85 (d, D-Leu6 CH₃), 1.25 (t, Pro-NHEt CH₃), 3.15 (m, Arg Hδ), 4.45 (D-Tyr5 αH) [4] [8]
  • 13C NMR: Distinguishes D/L-residues via α-carbon chemical shift differences >1.5 ppm [4]
  • Challenges: Low sensitivity requires cryoprobes and ≥100 μg sample; deuterated solvents suppress interference [4] [8]

Table 3: Multi-Technique Analytical Parameters

TechniqueKey ParametersStructural InsightsSensitivity/LOD
LC-ESI-MSm/z 1210.6 [M+H]⁺; frag. ionsSequence verification; impurity profiling0.4 ng/mL [6]
FTIRAmide I/II; 1375 cm⁻¹ peakSecondary structure; D-amino acid confirmation~10 μg [8]
1H NMRαH, CH₃, ethylamide signalsStereochemistry; substitution sites100 μg (cryoprobe) [4]

Integrated LC-MS-NMR platforms enable on-line structural validation, though sensitivity limitations necessitate offline fractionation for trace analysis [4] [8].

Properties

CAS Number

112710-57-3

Product Name

(Des-Gly10,D-Tyr5,D-Leu6,Pro-NHEt9)-LHRH

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H84N16O12

Molecular Weight

1209.421

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44+,45-,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-KWJSFHMPSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.